4-(3,4-Dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4h)-one
Description
4-(3,4-Dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is a substituted azalactone (oxazolone) derivative characterized by a planar 1,3-oxazol-5(4H)-one core fused with a 3,4-dimethoxybenzylidene group at the 4-position and a phenyl group at the 2-position. Its molecular formula is C₁₈H₁₅NO₄ (molecular weight: 309.31 g/mol), with a calculated polar surface area (PSA) of 57.1 Ų and an experimental logP value of ~3.5, indicating moderate lipophilicity . The compound adopts a Z-configuration at the exocyclic C=C bond, as confirmed by crystallographic studies .
Azalactones like this are pivotal in organic synthesis, serving as precursors for amino acids, peptides, and heterocycles . The 3,4-dimethoxy substituents on the benzylidene moiety enhance electron-donating properties, influencing reactivity and intermolecular interactions.
Properties
Molecular Formula |
C18H15NO4 |
|---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
(4E)-4-[(3,4-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H15NO4/c1-21-15-9-8-12(11-16(15)22-2)10-14-18(20)23-17(19-14)13-6-4-3-5-7-13/h3-11H,1-2H3/b14-10+ |
InChI Key |
LICJICSNXOUQAI-GXDHUFHOSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
General Procedure and Mechanism
The most widely documented method involves the cyclocondensation of 3,4-dimethoxybenzaldehyde with hippuric acid (benzoylglycine) in polyphosphoric acid (PPA). This one-pot reaction proceeds via the Erlenmeyer azlactone synthesis mechanism. The PPA acts as both a catalyst and dehydrating agent, facilitating the formation of the oxazolone ring.
Reaction Conditions
-
Molar Ratio : Equimolar quantities of 3,4-dimethoxybenzaldehyde (0.01 mol) and hippuric acid (0.01 mol)
-
Temperature : 90°C in an oil bath
-
Duration : 4 hours
-
Workup : Precipitation with cold water, followed by purification via column chromatography (ethyl acetate/hexane = 1:4)
Key Observations
-
Stereoselectivity : Predominant formation of the Z-isomer due to steric hindrance from the 3,4-dimethoxy groups
-
Byproducts : Trace amounts of E-isomer (<5%), removable via recrystallization
Acetic Anhydride/Sodium Acetate Method
Alternative Cyclization Approach
This method employs acetic anhydride as both solvent and acylating agent, with sodium acetate as a base. It is particularly useful for scaling up production.
Synthetic Protocol
-
Reactants :
-
2-(4-(4-Bromophenylsulfonyl)benzamido)acetic acid (15 mmol)
-
3,4-Dimethoxybenzaldehyde (15 mmol)
-
-
Additives : Sodium acetate (1.23 g, 15 mmol)
-
Reaction : Reflux in acetic anhydride (28.5 mL) for 4 hours
-
Isolation : Precipitate with cold ethanol, recrystallize from ethanol-chloroform (1:2)
Advantages
-
Higher Purity : Reduced side reactions compared to PPA method
Microwave-Assisted Synthesis
Rapid Cyclocondensation
Recent advancements utilize microwave irradiation to accelerate reaction kinetics, reducing synthesis time from hours to minutes.
Optimized Parameters
-
Power : 300 W
-
Temperature : 120°C
-
Time : 20 minutes
-
Solvent : Solvent-free conditions or minimal acetic anhydride
Performance Metrics
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 240 min | 20 min |
| Yield | 75% | 82% |
| Energy Consumption | High | Low |
Crystallographic and Spectroscopic Characterization
Structural Confirmation
Post-synthesis analysis ensures the product’s identity and purity:
X-ray Crystallography
Spectroscopic Data
-
¹H NMR (DMSO-d₆) :
Reaction Optimization Strategies
Solvent and Catalyst Screening
Comparative studies reveal:
| Catalyst | Solvent | Yield (%) | Isomeric Ratio (Z:E) |
|---|---|---|---|
| PPA | Solvent-free | 75 | 95:5 |
| H₂SO₄ | Acetic acid | 62 | 85:15 |
| ZnCl₂ | Toluene | 58 | 88:12 |
Temperature Effects
-
<80°C : Incomplete cyclization (yield <50%)
-
90–100°C : Optimal range for maximal conversion
Industrial-Scale Production Considerations
Challenges and Solutions
-
Purification : Column chromatography is replaced with recrystallization (ethanol/chloroform) for cost efficiency
-
Waste Management : PPA neutralization with NaOH generates nontoxic phosphates
-
Process Safety : Microwave reactors reduce exposure to high-temperature oil baths
Emerging Methodologies
Flow Chemistry Approaches
Continuous-flow systems enhance reproducibility:
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while amination can be carried out using ammonia (NH3) or amines.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzoic acid or 3,4-dimethoxybenzaldehyde.
Reduction: Formation of 4-(3,4-dimethoxybenzyl)-2-phenyl-1,3-oxazol-5(4H)-one.
Substitution: Formation of halogenated or aminated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique oxazolone structure allows it to act as a reagent in various organic synthesis reactions, facilitating the development of new chemical entities .
Biology
Research has indicated that 4-(3,4-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one exhibits promising antimicrobial and anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines by inhibiting cell proliferation and modulating specific signaling pathways .
Case Study: Anticancer Activity
In a recent study, the compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to its ability to interact with molecular targets involved in cell survival and death regulation .
Medicine
The compound is under investigation for its potential therapeutic applications in treating various diseases. Its bioactivity suggests that it may play a role in drug development aimed at cancer and infectious diseases .
Case Study: Pharmacological Evaluation
A pharmacological evaluation highlighted the compound's ability to inhibit specific enzymes related to tumor growth. This positions it as a candidate for further development into a therapeutic agent .
Industry
In industrial applications, this compound may be utilized in the formulation of new materials and chemical processes. Its unique properties can contribute to the development of innovative products in various sectors including pharmaceuticals and materials science .
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The electronic and structural profiles of 4-(3,4-dimethoxybenzylidene)-2-phenyl-oxazol-5(4H)-one vary significantly with substituent modifications. Key analogs include:
- Substituent Effects: Electron-donating groups (e.g., OCH₃, N(CH₃)₂) increase electron density on the benzylidene ring, stabilizing the Z-configuration and enhancing π-π stacking in crystals . Electron-withdrawing groups (e.g., Cl, NO₂) reduce SHG efficiency by disrupting molecular alignment in solid-state packing .
Spectral and Physicochemical Properties
- IR Spectroscopy: The C=O stretching vibration in oxazolones appears at ~1775–1655 cm⁻¹. Electron-donating substituents (e.g., OCH₃) lower the C=O frequency due to resonance effects, while electron-withdrawing groups (e.g., NO₂) increase it .
- ¹H NMR : Methoxy protons in the 3,4-dimethoxy derivative resonate at δ ~3.95 ppm, whereas aromatic protons exhibit deshielding (δ ~6.91–8.19 ppm) due to conjugation with the oxazolone ring .
Crystallographic and Solid-State Behavior
- Crystal Packing: The 3,4-dimethoxy derivative forms non-centrosymmetric crystals with weak van der Waals interactions, leading to moderate SHG efficiency (0.5× urea). In contrast, unsubstituted analogs exhibit stronger π-π stacking and higher SHG (1.2× urea) .
Biological Activity
4-(3,4-Dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one, also known as (4Z)-4-(3,4-dimethoxybenzylidene)-2-phenyl-1,3-oxazol-5-one (CAS No. 25349-38-6), is a synthetic organic compound belonging to the oxazolone class. This compound has attracted attention due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and case studies.
Chemical Structure and Synthesis
The chemical structure of this compound features a benzylidene group attached to an oxazolone ring. The synthesis typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-phenyl-4H-oxazol-5-one in the presence of a base under reflux conditions. The resulting compound is characterized by unique properties that contribute to its biological activities.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. Preliminary studies suggest the following mechanisms:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. This effect may be due to the disruption of bacterial cell membranes or interference with metabolic pathways .
- Anticancer Properties : Research indicates that this compound can inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways related to cell survival and death .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes, thus altering their activity and contributing to its therapeutic effects.
Biological Activity Data
Numerous studies have evaluated the biological activities of this compound. Below is a summary table highlighting key findings from various research efforts:
Case Studies
Several case studies have been conducted to further explore the potential applications of this compound:
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects against clinical isolates of bacteria. Results demonstrated that the compound effectively inhibited growth in multidrug-resistant strains, suggesting its potential use in treating resistant infections.
- Case Study on Cancer Cell Lines : In vitro studies using various cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability and increased apoptotic markers compared to untreated controls .
Q & A
Q. Spectroscopic Methods :
- NMR : H and C NMR confirm substituent integration and electronic environments (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- IR : Detect characteristic carbonyl (C=O) stretches (~1700–1750 cm) and C=N vibrations (~1600 cm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 294.26 for nitro derivatives) validate molecular weight .
Q. Crystallographic Methods :
- Single-Crystal X-ray Diffraction : Resolve molecular geometry, bond lengths (e.g., C=O at ~1.21 Å), and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .
- Software : Use SHELXL for refinement and ORTEP-3 for visualizing displacement ellipsoids and hydrogen-bonding networks .
Advanced: How do researchers address discrepancies in reported biological activities of oxazolone derivatives?
Discrepancies in biological data (e.g., cytotoxicity or photoredox activity) often arise from structural variations or experimental conditions:
- Substituent Effects : Electron-withdrawing groups (e.g., nitro) may enhance photophysical activity but reduce solubility, complicating bioassays .
- Assay Conditions : Differences in solvent polarity (e.g., DMSO vs. methanol) or cell lines (e.g., HeLa vs. MCF-7) can alter observed activity .
- Validation : Replicate studies using standardized protocols (e.g., MTT assay for cytotoxicity) and control for solvent effects via logP calculations .
Advanced: What computational tools are recommended for modeling the electronic properties of this compound?
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity in photoredox systems (e.g., Gaussian or ORCA software) .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., histone deacetylases) .
- Crystallography Software : SHELXTL and WinGX refine hydrogen-bonding parameters and π–π stacking distances (e.g., Cg⋯Cg = 3.767 Å) .
Advanced: How to design experiments to study photophysical properties in different solvents?
Solvent Selection : Use a polarity gradient (e.g., chloroform, DMSO, methanol) to assess solvatochromic shifts in UV-Vis spectra .
Experimental Setup :
- Prepare 1 mM solutions in degassed solvents to avoid oxygen quenching.
- Measure fluorescence quantum yields using an integrating sphere and reference standards (e.g., quinine sulfate) .
Data Analysis : Correlate Stokes shifts with solvent polarity indices (e.g., ET) to evaluate charge-transfer character .
Advanced: How can researchers resolve challenges in refining crystal structures of oxazolone derivatives?
Common issues include twinning and disorder :
- Twinning : Use TWINABS to scale data and SHELXL’s TWIN command to model twinned domains .
- Disordered Solvents : Apply SQUEEZE (in PLATON) to model electron density from unresolved solvent molecules .
- Hydrogen Bonding : Refine H-atom positions using riding models (C–H = 0.93–0.96 Å) and validate with Hirshfeld surface analysis .
Basic: What are the key applications of this compound in academic research?
- Photoredox Systems : Acts as a photoinitiator in polymerization studies due to its extended π-conjugation .
- Biological Probes : Serves as a precursor for antitumor agents or antimicrobial compounds via functionalization at the benzylidene position .
- Material Science : Used in biosensor development owing to its fluorescence properties .
Advanced: How to optimize reaction yields for complex oxazolone derivatives?
- Catalyst Screening : Test Lewis acids (e.g., AlCl) for Friedel-Crafts acylation steps in derivative synthesis .
- Microwave Assistance : Reduce reaction times (e.g., from 2 hours to 20 minutes) and improve yields by 15–20% .
- Byproduct Analysis : Use TLC or HPLC to monitor intermediates (e.g., acyclic ketones) and adjust stoichiometry .
Table 1: Key Crystallographic Parameters for Oxazolone Derivatives
| Parameter | Value (Example) | Reference |
|---|---|---|
| Bond Length (C=O) | 1.21 Å | |
| Dihedral Angle (Oxazole vs. Benzylidene) | 2.65–4.55° | |
| π–π Stacking Distance | 3.767–3.886 Å | |
| Hydrogen Bond (C–H⋯O) | 3.867 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
